molecular formula C9H13NOS B13086205 Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol

Cat. No.: B13086205
M. Wt: 183.27 g/mol
InChI Key: UFXDJYNYECBCIU-UHFFFAOYSA-N
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Description

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is a compound that features a cyclopropyl group, a dimethyl-substituted thiazole ring, and a methanol group The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methanol groups. One common method involves the Hantzsch thiazole synthesis, which is a multicomponent reaction involving a β-keto ester, a thiourea, and an α-haloketone. The reaction is usually carried out under acidic conditions and requires heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The cyclopropyl group can enhance the compound’s binding affinity to its targets, while the methanol group can participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(dimethyl-1,3-thiazol-2-YL)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the thiazole ring contributes to its biological activity .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

cyclopropyl-(4,5-dimethyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C9H13NOS/c1-5-6(2)12-9(10-5)8(11)7-3-4-7/h7-8,11H,3-4H2,1-2H3

InChI Key

UFXDJYNYECBCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2CC2)O)C

Origin of Product

United States

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